molecular formula C23H23BrN2O B452500 [6-Bromo-2-(3-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone

[6-Bromo-2-(3-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone

Cat. No.: B452500
M. Wt: 423.3g/mol
InChI Key: OPBVYFPZZFLEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include the preparation of intermediates, followed by coupling reactions and purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety.

    Reduction: Reduction reactions can target the quinoline core or the bromo substituent.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their potential as drug candidates. The quinoline core is a common motif in many pharmaceuticals, and modifications to this structure can lead to new treatments for various diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or dyes. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-(3-methoxyphenyl)quinolin-4-yl](2,3-dihydroindol-1-yl)methanone: Similar structure with a methoxy group instead of a methyl group.

    6-Bromo-4-chloroquinoline-3-carboxamide: Contains a chloro group and a carboxamide moiety.

Uniqueness

The uniqueness of 6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone lies in its specific substitution pattern and the presence of the piperidinyl methanone moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23BrN2O

Molecular Weight

423.3g/mol

IUPAC Name

[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H23BrN2O/c1-15-5-3-7-17(11-15)22-13-20(19-12-18(24)8-9-21(19)25-22)23(27)26-10-4-6-16(2)14-26/h3,5,7-9,11-13,16H,4,6,10,14H2,1-2H3

InChI Key

OPBVYFPZZFLEKZ-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC(=C4)C

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC(=C4)C

Origin of Product

United States

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